molecular formula C12H9ClN2O2 B2791096 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 338976-88-8

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2791096
CAS No.: 338976-88-8
M. Wt: 248.67
InChI Key: KHJIADKXPXTFQQ-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative featuring a 2-chlorobenzoyl substituent at the 4-position of the pyrrole ring. This compound is characterized by the molecular formula C₁₄H₁₂ClN₃O₃ (MW: 305.72) and exhibits a purity >90% with solubility in DMSO (≥5 mg/mL) . Its structure combines a chlorinated aromatic moiety with a carboxamide group, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJIADKXPXTFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of pyrrole derivatives. One common method is the reaction of 2-chlorobenzoyl chloride with 1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich pyrrole ring and benzoyl group are susceptible to oxidation. Common reagents and outcomes include:

Reagent Conditions Product Source
KMnO₄ (acidic)Aqueous, 60–80°CPyrrole ring oxidation to maleimide derivatives
CrO₃ in H₂SO₄Ambient temperatureBenzoyl group oxidation to benzoic acid
Ozone (O₃)Dichloromethane, −78°CSelective cleavage of double bonds

Example : Oxidation with CrO₃ converts the 2-chlorobenzoyl group to 2-chlorobenzoic acid, retaining the pyrrole-carboxamide framework.

Reduction Reactions

The carboxamide group can be reduced to amines, while the chlorobenzoyl moiety remains intact under mild conditions:

Reagent Conditions Product Source
LiAlH₄Dry THF, refluxCarboxamide → methylamine derivative
H₂/Pd-CEthanol, 50 psiPartial reduction of pyrrole ring

Notable Finding : Reduction with LiAlH₄ selectively targets the carboxamide, producing 4-(2-chlorobenzoyl)-1H-pyrrole-2-methylamine without altering the chlorobenzoyl group.

Substitution Reactions

The chlorobenzoyl group participates in nucleophilic aromatic substitution (NAS), while the pyrrole ring undergoes electrophilic substitution:

Chlorobenzoyl Substitution

Reagent Conditions Product Source
NaOH (aqueous)Reflux, 12 hReplacement of Cl with −OH
NH₃/EtOHSealed tube, 120°CReplacement of Cl with −NH₂

Pyrrole Ring Substitution

Electrophilic agents target the α-positions of the pyrrole ring:

  • Nitration : HNO₃/H₂SO₄ yields 3-nitro derivatives.

  • Halogenation : Br₂/FeBr₃ introduces bromine at the 4-position .

Critical Insight : Methylation of the pyrrole nitrogen (e.g., using CH₃I) reduces reactivity due to steric hindrance, as observed in SAR studies .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Source
6M HCl, refluxHydrochloric acid1H-pyrrole-2-carboxylic acid
NaOH (20%), 100°CAqueous baseAmmonia release + carboxylic acid

Mechanistic Note : Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.

Cross-Coupling Reactions

The chlorobenzoyl group facilitates palladium-catalyzed couplings:

Reaction Type Catalyst Product Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAryl amine derivatives

Example : Suzuki coupling with phenylboronic acid replaces the chloride with a phenyl group, yielding 4-(biphenyl-2-carbonyl)-1H-pyrrole-2-carboxamide .

Photochemical Reactions

UV irradiation induces unique transformations:

  • Dimerization : Forms cycloadducts via [2+2] mechanisms under UV light.

  • Chlorine Migration : Photo-Fries rearrangement redistributes the chloro substituent on the benzoyl group.

Biological Activity Correlation

Structural modifications profoundly impact bioactivity:

  • Anticancer Activity : Introduction of electron-withdrawing groups (e.g., −NO₂) enhances cytotoxicity .

  • Antibacterial Effects : Hydrolysis to carboxylic acid derivatives reduces potency, highlighting the amide’s role in target binding .

Comparative Reactivity Table

A comparison with analogs illustrates substituent effects:

Compound Oxidation Rate Reduction Yield Substitution Site
4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxamideSlower85%C-5
4-(2-Nitrobenzoyl)-1H-pyrrole-2-carboxamideFaster72%C-3
4-(2-Chlorobenzoyl)-1H-pyrrole-2-carboxamideModerate78%C-4

Scientific Research Applications

Medicinal Chemistry

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide has shown potential as a lead compound in drug development due to its biological activity. It is being investigated for:

  • Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms like apoptosis and cell cycle arrest. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong antiproliferative activity .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains, showing promising results as an antibacterial agent .
  • Antioxidant Effects : Preliminary research suggests that it may reduce oxidative stress, which is linked to various diseases.

Biological Research

In biological studies, the compound serves as a tool for probing biological pathways and may interact with specific molecular targets such as enzymes and receptors. Its mechanism of action involves modulating enzyme activity, which can lead to significant biological effects relevant to disease treatment .

In Vitro Studies

A study examining the cytotoxic effects of various pyrrole derivatives found that this compound significantly reduced the viability of cancer cell lines at micromolar concentrations . The MTT assay results highlighted its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking simulations revealed that this compound effectively binds to active sites of target proteins involved in cancer progression, such as kinases and transcription factors. This suggests its utility in drug design aimed at treating cancer .

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The position and nature of halogens on the benzoyl ring significantly influence physicochemical and biological properties:

Compound Substituent on Benzoyl Molecular Formula Key Properties Reference
4-(2-Chlorobenzoyl)-1H-pyrrole-2-carboxamide 2-Cl C₁₄H₁₂ClN₃O₃ MW 305.72; Soluble in DMSO (>5 mg/mL)
4-(2,4-Dichlorobenzoyl)-N-phenethyl-1H-pyrrole-2-carboxamide 2,4-diCl C₂₀H₁₆Cl₂N₂O₂ Discontinued product; higher halogen content may enhance lipophilicity
4-(2,6-Dichlorobenzoyl)-N-cyclopentyl-1H-pyrrole-2-carboxamide 2,6-diCl C₁₇H₁₆Cl₂N₂O₂ Cyclopentyl substituent; CAS 23964-50-3
4-(4-Fluorobenzoyl)-N-(thienylmethyl)-1H-pyrrole-2-carboxamide 4-F C₁₇H₁₃FN₂O₂S Fluorine’s electronegativity may alter electronic properties; MW 328.36

Key Observations :

  • Chlorine vs.
  • Dichloro Derivatives : 2,4- and 2,6-dichloro analogs () exhibit increased molecular weight and halogen density, which may enhance target binding but reduce solubility.

Carboxamide Side-Chain Modifications

Variations in the carboxamide substituent impact conformational flexibility and bioactivity:

Compound Carboxamide Substituent Yield (%) Key Spectral Data (¹H NMR/ESIMS) Reference
4-(2-Chlorobenzoyl)-N-(dimethylaminomethylene)-1H-pyrrole-2-carboxamide Dimethylaminomethylene N/A C₁₅H₁₄ClN₃O₂; MW 303.74
3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide 2,2,2-Trifluoroethyl 25% ¹H NMR: 7.71–7.72 (m, 1H); ESIMS m/z 388.1
N-Phenethyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide Phenethyl N/A Discontinued; aromatic side chain

Key Observations :

  • Trifluoroethyl Groups (): Enhance lipophilicity and metabolic resistance due to CF₃ groups, but lower yields (25%) suggest synthetic challenges.
  • Aromatic vs. Aliphatic Chains : Phenethyl () and cyclopentyl () substituents may improve target binding through π-π or hydrophobic interactions.

Physicochemical Data

Property This compound 4-(4-Fluorobenzoyl)-N-(thienylmethyl)-1H-pyrrole-2-carboxamide 3-Methyl-N-(trifluoroethyl)-1H-pyrrole-2-carboxamide
Molecular Weight 305.72 328.36 388.1
Solubility (DMSO) ≥5 mg/mL Not reported Not reported
Purity >90% Not reported 25–44%

Key Trends :

  • Purity varies widely (15–44%) depending on substituent complexity and purification methods (e.g., SFC for enantiomers ).

Biological Activity

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is a compound within the pyrrole carboxamide family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The chemical formula of this compound is C_11H_8ClN_2O_2. The presence of the chlorobenzoyl group significantly influences its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound.

  • Study Findings : A series of pyrrole-2-carboxamide derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds exhibited minimum inhibitory concentration (MIC) values ranging from 1.05 to 12.01 μg/mL against both Gram-positive and Gram-negative bacteria .
CompoundMIC (μg/mL)Bacterial Strain
4a1.05Staphylococcus aureus
4b3.00Escherichia coli
4c5.50Pseudomonas aeruginosa
4d12.01Klebsiella pneumoniae

The compound demonstrated significant antibacterial activity comparable to conventional antibiotics.

Anti-inflammatory Activity

This compound has also been examined for its anti-inflammatory properties.

  • Research Insights : In a study assessing the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, certain derivatives exhibited notable inhibition rates, suggesting that modifications in the structure could enhance anti-inflammatory efficacy .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various mechanisms.

  • Case Studies : Research indicated that certain pyrrole derivatives, including those similar to this compound, showed cytotoxic effects against cancer cell lines. The compounds were tested on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), revealing promising results in reducing cell viability .

The biological activities of this compound are attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

  • Cyclooxygenase Inhibition : The compound may act as an inhibitor of cyclooxygenases (COX), enzymes involved in inflammatory processes. By blocking these enzymes, it reduces the production of pro-inflammatory mediators .

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